Enzymatic Resolution Yield and Stereoselectivity
In a 2022 study employing enantiocomplementary imine reductases for dynamic kinetic resolution–reductive amination, the (3R,4R)-enantiomer was obtained in 83% isolated yield with 97% ee and >99:1 dr, while the (3S,4S)-enantiomer was obtained in 91% yield with >99% ee and >99:1 dr . This demonstrates that both enantiomers are accessible with high stereochemical fidelity; however, only the (3R,4R) form provides the correct stereochemistry for subsequent conversion to pharmacologically active tofacitinib. Procurement of the pre-resolved (3R,4R) dihydrochloride salt eliminates the need for end-of-synthesis chiral separation.
| Evidence Dimension | Isolated yield and stereoselectivity (ee, dr) of enzymatic synthesis |
|---|---|
| Target Compound Data | 83% yield, 97% ee, >99:1 dr |
| Comparator Or Baseline | (3S,4S)-enantiomer: 91% yield, >99% ee, >99:1 dr |
| Quantified Difference | (3R,4R) yield 8 percentage points lower than (3S,4S); comparable stereoselectivity |
| Conditions | Enzymatic dynamic kinetic resolution–reductive amination using imine reductases |
Why This Matters
The defined (3R,4R) enantiomer in salt form eliminates dependence on enzymatic resolution and ensures consistent chiral purity for downstream GMP synthesis.
